molecular formula C8H5ClF4O3S B6320221 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride CAS No. 82096-98-8

2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride

Cat. No.: B6320221
CAS No.: 82096-98-8
M. Wt: 292.64 g/mol
InChI Key: BJGPIZPEUCJKHY-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride is a fluorinated organic compound with the molecular formula C8H6ClF4O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the sulfonyl chloride. The reaction can be represented as follows:

C8H6F4O2S+SOCl2C8H6ClF4O3S+SO2+HCl\text{C}_8\text{H}_6\text{F}_4\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_6\text{ClF}_4\text{O}_3\text{S} + \text{SO}_2 + \text{HCl} C8​H6​F4​O2​S+SOCl2​→C8​H6​ClF4​O3​S+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: The reaction is carried out in aqueous conditions, often at elevated temperatures to accelerate the process.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonic Acid: Formed through hydrolysis.

    2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Fluoride: Formed through reduction.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The tetrafluoroethoxy group enhances the compound’s stability and reactivity by providing electron-withdrawing effects, which increase the electrophilicity of the sulfonyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Fluoride
  • 2-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
  • (1,1,2,2-Tetrafluoroethoxy)benzene

Uniqueness

2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride is unique due to the presence of both the sulfonyl chloride and tetrafluoroethoxy groups. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability due to the electron-withdrawing effects of the fluorine atoms. These properties make it particularly valuable in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-4-2-1-3-5(6)16-8(12,13)7(10)11/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGPIZPEUCJKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing 3.8 g (55 mmol) of sodium nitrite in 6 mL of water was added slowly with cooling and stirring to a mixture of 12.3 g (50 mmol) of 2-(1,1,2,2-tetrafluoroethoxy)aniline, 18 mL of concentrated aqueous hydrochloric acid, and 5 mL of acetic acid that was precooled to -10° C. After 45 min, the resulting mixture was added in portions to a -10° C. solution of 1.3 g (18 mmol) of cuprous chloride and 0.5 g (4 mmol) of cupric chloride in 50 mL of acetic acid saturated with sulfur dioxide (more than 12 g). The mixture was then warmed to ambient temperature and stirred for 90 min after which it was poured onto ice. The mixture obtained was extracted with diethyl ether and the extract was washed with water, dried over magnesium sulfate, and concentrated by evaporation under reduced pressure. The residue was chromatographed on silica gel eluting with a mixture of hexane and ethyl acetate. The fractions containing product were combined and concentrated by evaporation under reduced pressure to obtain 11.0 g (75 percent of theory) of the title compound as a yellow oil. NMR: 1H (CDCl3): 8.07(dd, 1H, J=1.7, 8.0), 7.76(ddd, 1H, J=1.7, 7.8, 8.1), 7.59(dd, 1H, J=1.2, 8.1), 7.45(ddd, 1H, J=1.2, 7.8, 8.0), 6.05(tt, 1H, J=4.0, 53.0). The mass spectrum had a parent peak M+ 292.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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